2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid
Description
Properties
IUPAC Name |
2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-10-6-7-11-9-15(24-18(23)13(11)8-10)16(20)19-14-5-3-2-4-12(14)17(21)22/h2-8,15H,9H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEQFSVBGZRXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)C(=O)NC3=CC=CC=C3C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 7-methyl-1-oxoisochroman-3-carboxylic acid with 2-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamido group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid involves its interaction with specific molecular targets. It may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Physicochemical Properties
The following table compares physicochemical parameters of 2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid with analogous compounds:
*Estimated based on structural analogs.
Key Observations :
- The methyl and isochroman substituents in the target compound likely reduce water solubility compared to unsubstituted benzoic acid, as seen in 2-(2-chlorophenoxy)benzoic acid .
- The triclinic crystal system of 2-(2-ethoxy-2-oxoacetamido)benzoic acid suggests similar packing efficiency and hydrogen-bonding networks (O–H⋯O and C–H⋯O interactions) might occur in the target compound .
Structural and Functional Group Analysis
- Comparison with 2-(2-Ethoxy-2-oxoacetamido)benzoic acid: Both compounds feature an amide-linked substituent on the benzoic acid core. However, the ethoxy-oxoacetamido group in the analog introduces additional hydrogen-bond acceptors, whereas the isochroman moiety in the target compound adds steric bulk and rigidity .
- Comparison with 2-(2-Chlorophenoxy)benzoic acid: The chlorophenoxy group in the latter enhances lipophilicity (logP = 3.2), similar to the methyl-isochroman group in the target compound. However, the amide linkage in the target may improve solubility in polar solvents relative to the ether-linked chlorophenoxy analog .
Biological Activity
The compound 2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, antioxidant properties, and implications for drug development.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₅N₁O₃
- Molecular Weight : 273.29 g/mol
The compound features a carboxamide functional group attached to a benzoic acid moiety, which is critical for its biological interactions.
Enzyme Inhibition
One of the primary areas of interest regarding this compound is its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play significant roles in cholinergic signaling. Inhibition of these enzymes is a therapeutic strategy in treating Alzheimer's disease.
Inhibition Studies
Recent studies have indicated that various derivatives of isoquinoline compounds exhibit potent AChE inhibitory activity. For instance, compounds similar to this compound have shown IC50 values ranging from 0.077 to 50.080 μM against AChE, indicating their potential as effective inhibitors compared to established drugs like tacrine and donepezil .
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| Tacrine | 0.11 | Competitive |
| Donepezil | 0.59 | Competitive |
| Compound X (similar structure) | 0.077 | Mixed-type |
Antioxidant Activity
Antioxidant properties are crucial for neuroprotective agents, especially in combating oxidative stress associated with neurodegenerative diseases. Compounds with similar structures have demonstrated significant antioxidant activity, suggesting that this compound may also possess these properties.
Neuroprotective Effects
In a study involving animal models, compounds with structural similarities to this compound were administered to assess their effects on memory and learning. The results indicated a marked improvement in cognitive function, attributed to the inhibition of AChE and the reduction of oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. Variations in substituents on the benzoic acid or isoquinoline rings can significantly influence biological activity.
| Substituent Position | Effect on Activity |
|---|---|
| Ortho | Enhanced AChE inhibition |
| Meta | Moderate activity |
| Para | Reduced activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
